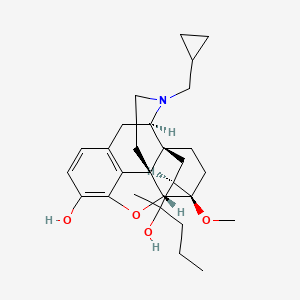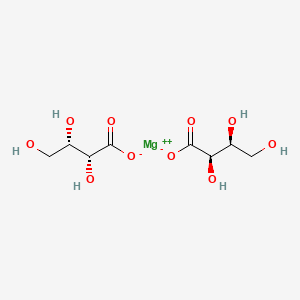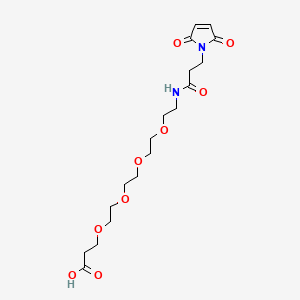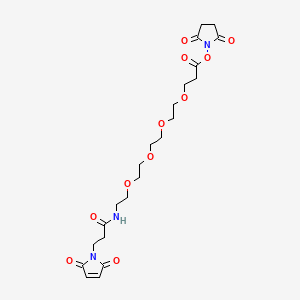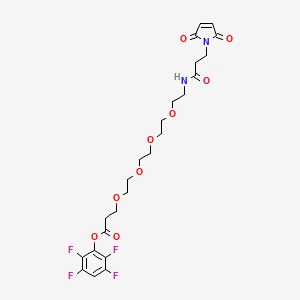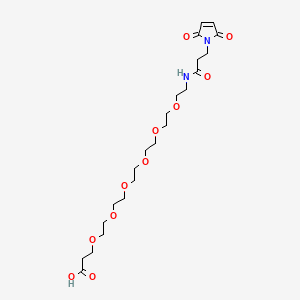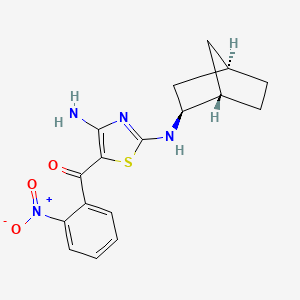
MC180295
Vue d'ensemble
Description
MC180295 est un inhibiteur très puissant et sélectif de la kinase dépendante des cyclines 9 (CDK9). Ce composé a montré une efficacité préclinique significative dans des modèles de cancer in vitro et in vivo. La kinase dépendante des cyclines 9 est une kinase sérine/thréonine qui joue un rôle crucial dans l'élongation de la transcription en phosphorylant l'ARN polymérase II. L'inhibition de la kinase dépendante des cyclines 9 peut réactiver les gènes épigénétiquement silencieux dans les cellules cancéreuses, faisant de this compound un candidat prometteur pour la thérapie anticancéreuse .
Mécanisme D'action
Target of Action
MC180295 is a highly potent and selective inhibitor of Cyclin-dependent kinase 9 (CDK9) . CDK9 is a serine/threonine kinase that plays a crucial role in gene transcription and cell cycle regulation . It is a novel epigenetic target in cancer, and its inhibition can reactivate epigenetically silenced genes in cancer cells .
Mode of Action
This compound interacts with CDK9, inhibiting its activity . This inhibition leads to the dephosphorylation of the SWI/SNF chromatin remodeler BRG1 . The dephosphorylation of BRG1 results in the reactivation of epigenetically silenced genes in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CDK9-mediated gene transcription pathway . By inhibiting CDK9, this compound disrupts this pathway, leading to the reactivation of epigenetically silenced genes . This reactivation can facilitate cancer cell redifferentiation and apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound have been explored in mice and rats . .
Result of Action
The inhibition of CDK9 by this compound leads to significant anti-tumor effects. It has shown high potency against multiple neoplastic cell lines, with the highest potency seen in AML cell lines derived from patients with MLL translocations . Both this compound and its enantiomer, MC180380, showed efficacy in in vivo AML and colon cancer xenograft models . Additionally, this compound treatment results in growth inhibition and induces cell death via apoptosis in cancer cells .
Action Environment
It is noted that cdk9 inhibition-mediated anti-tumoral effects were partially dependent on cd8+ t cells in vivo, indicating a significant immune component to the response .
Analyse Biochimique
Biochemical Properties
MC180295 interacts with CDK9, inhibiting its function and leading to the reactivation of epigenetically silenced genes in cancer . This is achieved by dephosphorylating the SWI/SNF chromatin remodeler BRG1 . This compound has shown nanomolar potency and a 20-fold higher selectivity for CDK9, compared to other CDKs .
Cellular Effects
This compound has demonstrated high potency against multiple neoplastic cell lines, with the highest potency seen in Acute Myeloid Leukemia (AML) cell lines derived from patients with MLL translocations . It has also shown efficacy in in vivo AML and colon cancer xenograft models . This compound treatment results in growth inhibition of cancer cells and induces cell death via apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting CDK9, which leads to the dephosphorylation of the SWI/SNF chromatin remodeler BRG1 . This results in the reactivation of epigenetically silenced genes in cancer cells . This compound also downregulates the transcription levels of MCL-1 and MYC, which are crucial in both survival and proliferation of cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has shown efficacy in in vivo AML and colon cancer xenograft models
Dosage Effects in Animal Models
This compound has shown efficacy in in vivo AML and colon cancer xenograft models
Metabolic Pathways
This compound is involved in the regulation of gene transcription, a metabolic pathway that involves CDK9
Méthodes De Préparation
MC180295 est synthétisé sous forme de mélange racémique de deux énantiomères, MC180379 et MC180380Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement élevé et une pureté élevée .
Pour la production industrielle, la synthèse de this compound peut être mise à l'échelle en utilisant des procédés discontinus ou en flux continu. Les étapes clés comprennent la préparation des intermédiaires, la purification et l'assemblage final du composé. Des mesures de contrôle qualité telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse sont utilisées pour garantir la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
MC180295 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent le borohydrure de sodium et l'hydrure d'aluminium et de lithium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier le rôle de la kinase dépendante des cyclines 9 dans la régulation de la transcription.
Biologie : Employé dans des essais cellulaires pour étudier les effets de l'inhibition de la kinase dépendante des cyclines 9 sur l'expression génique et la prolifération cellulaire.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de divers cancers, notamment la leucémie aiguë myéloïde et le cancer du côlon.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la kinase dépendante des cyclines 9 et les voies associées
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la kinase dépendante des cyclines 9. Cette inhibition conduit à la déphosphorylation de l'ARN polymérase II, entraînant la réactivation des gènes épigénétiquement silencieux. Le composé induit également l'apoptose dans les cellules cancéreuses en régulant à la baisse l'expression de protéines anti-apoptotiques telles que MCL-1 et MYC. De plus, this compound s'est avéré améliorer la réponse immunitaire en augmentant l'activité des cellules T CD8+ .
Applications De Recherche Scientifique
MC180295 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclin-dependent kinase 9 in transcription regulation.
Biology: Employed in cell-based assays to investigate the effects of cyclin-dependent kinase 9 inhibition on gene expression and cell proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including acute myeloid leukemia and colon cancer.
Industry: Utilized in the development of new drugs targeting cyclin-dependent kinase 9 and related pathways
Comparaison Avec Des Composés Similaires
MC180295 est unique en raison de sa forte sélectivité et de sa puissance pour la kinase dépendante des cyclines 9 par rapport à d'autres inhibiteurs. Les composés similaires comprennent :
MC180379 : Un énantiomère de this compound avec une puissance inférieure.
MC180380 : Un autre énantiomère de this compound avec une puissance plus élevée dans les essais en cellules vivantes.
Dinaciclib : Un inhibiteur non sélectif de la kinase dépendante des cyclines avec une activité contre plusieurs kinases dépendantes des cyclines, y compris la kinase dépendante des cyclines 9.
Flavopiridol : Un inhibiteur plus ancien de la kinase dépendante des cyclines avec une activité plus large mais une sélectivité plus faible pour la kinase dépendante des cyclines 9.
This compound se démarque par sa haute spécificité pour la kinase dépendante des cyclines 9 et son efficacité antitumorale significative dans les modèles précliniques .
Propriétés
IUPAC Name |
[4-amino-2-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c18-16-15(14(22)11-3-1-2-4-13(11)21(23)24)25-17(20-16)19-12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8,18H2,(H,19,20)/t9-,10+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNXAQINDCOHGS-SCVCMEIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115307 | |
| Record name | Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2237942-08-2 | |
| Record name | Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2237942-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




